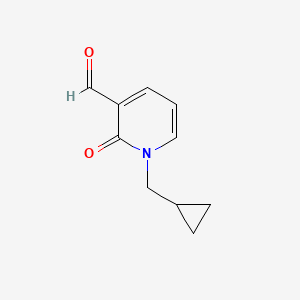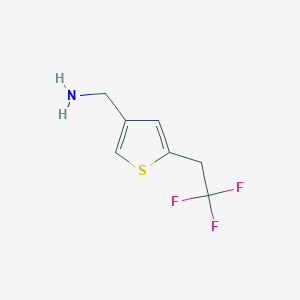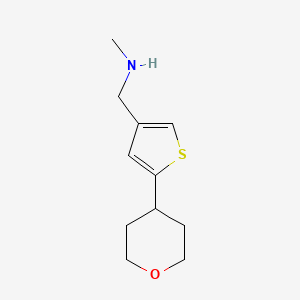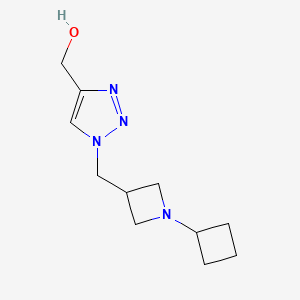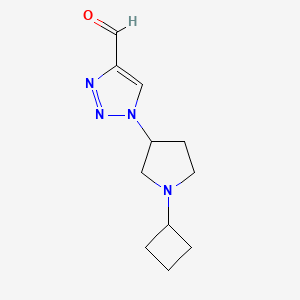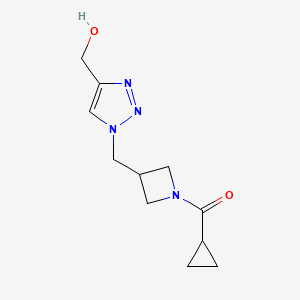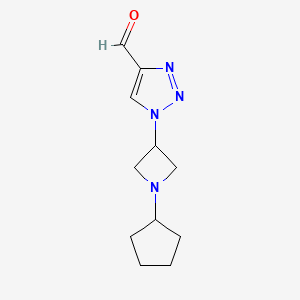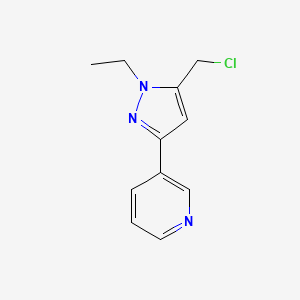
3-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
The compound “3-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” is a pyridine derivative. Pyridine derivatives are aromatic heterocyclic compounds that contain nitrogen atoms in their structure . They are found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis .
Synthesis Analysis
The synthesis of pyridine derivatives involves several steps. For instance, the synthesis of 3-(chloromethyl)pyridine hydrochloride involves oxidation of 3-methylpyridine into 3-picolinic acid with potassium permanganate, followed by reaction with methanol to produce methyl pyridine-3-carboxylate. This is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various techniques. For example, the molecular formula of 3-(chloromethyl)pyridine hydrochloride is C6H6ClN · HCl, with an average mass of 178.059 Da and a monoisotopic mass of 177.011200 Da .Chemical Reactions Analysis
Pyridine derivatives participate in various chemical reactions. For example, the reduction of 3,4,5-trimethoxycarbonyl-1,2,6-trimethylpyridinium perchlorate in the presence of alkyl halides results in 4-alkyl-3,4,5-trimethoxycarbonyl-1,2,6-trimethyl-1,4-dihydropyridines .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be analyzed using various techniques. For instance, the compound 3-(chloromethyl)pyridine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of pyrazole and pyridine derivatives, including compounds similar to "3-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine," involve comprehensive methodologies to form novel compounds with potential applications in various fields. For instance, Ge et al. (2014) synthesized novel oxadiazole derivatives from related pyrazole and pyridine precursors, emphasizing their optical properties for potential application in materials science (Ge et al., 2014). Additionally, Nyamato et al. (2014) explored unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization reactions, highlighting the role of solvent and co-catalyst in product distribution (Nyamato et al., 2014).
Catalytic Applications
The catalytic activities of pyrazole-pyridine derivatives have been investigated, particularly in the context of oligomerization reactions and asymmetric transfer hydrogenation of ketones. The study by Nyamato et al. (2014) on metal complexes derived from chloromethyl-pyrazolyl-pyridine ligands demonstrates their effectiveness in catalyzing ethylene oligomerization, influenced by the choice of co-catalyst and solvent (Nyamato et al., 2014). Magubane et al. (2017) also studied (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, revealing their potential in the asymmetric transfer hydrogenation of ketones, offering insights into the structure-activity relationship (Magubane et al., 2017).
Corrosion Inhibition
The compound's derivatives have been explored for their potential as corrosion inhibitors. For example, Bouklah et al. (2005) investigated the inhibition efficiency of related pyrazole-pyridine compounds on steel corrosion, demonstrating significant potential in protective applications (Bouklah et al., 2005).
Photophysical Properties
Vetokhina et al. (2012) studied the photophysical properties of pyridine-pyrazole derivatives, revealing their potential in developing novel photoresponsive materials. Their research indicates multiple modes of proton transfer, suggesting applications in sensing and molecular electronics (Vetokhina et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The development of new pyrimidine derivatives with enhanced anti-inflammatory activities and minimum toxicity is a promising area of research . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are expected to lead to many novel applications of these compounds in the future .
Propriétés
IUPAC Name |
3-[5-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-10(7-12)6-11(14-15)9-4-3-5-13-8-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJYCRZJLHQILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


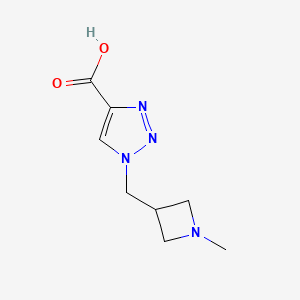
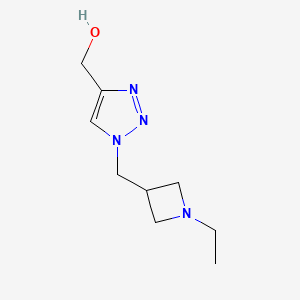


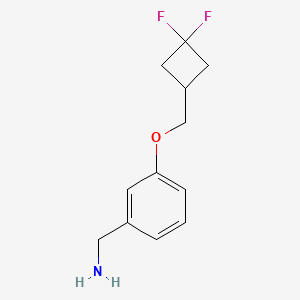
![5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1479441.png)
